3-Methyl-4-phenylpyridine
Overview
Description
3-Methyl-4-phenylpyridine is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the third position and a phenyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-phenylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with phenylmagnesium bromide (Grignard reagent) under anhydrous conditions. The reaction typically proceeds as follows:
Preparation of Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in dry ether.
Reaction with 3-Methylpyridine: The Grignard reagent is then added to 3-methylpyridine, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves catalytic processes to enhance yield and efficiency. One such method includes the use of palladium-catalyzed cross-coupling reactions, where 3-methylpyridine is coupled with phenyl halides in the presence of a palladium catalyst and a suitable base.
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-phenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, where substituents such as nitro groups can be introduced using nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Nitro-substituted phenylpyridines.
Scientific Research Applications
3-Methyl-4-phenylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a therapeutic agent for neurodegenerative diseases, given its structural resemblance to neurotoxic compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-phenylpyridine involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
1-Methyl-4-phenylpyridinium (MPP+): A neurotoxic compound known for its role in inducing Parkinson’s disease-like symptoms.
3-Methyl-2-phenylpyridine: Another derivative with a different substitution pattern on the pyridine ring.
Uniqueness: 3-Methyl-4-phenylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike 1-Methyl-4-phenylpyridinium, it is not inherently neurotoxic, making it a safer alternative for research and industrial applications.
Properties
IUPAC Name |
3-methyl-4-phenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-10-9-13-8-7-12(10)11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUHSRAKAFYVFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344586 | |
Record name | 3-Methyl-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2052-92-8 | |
Record name | 3-Methyl-4-phenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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